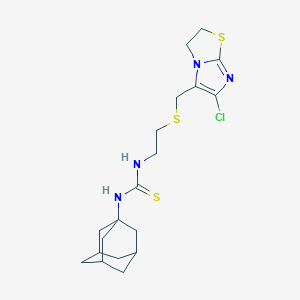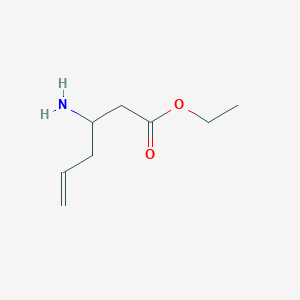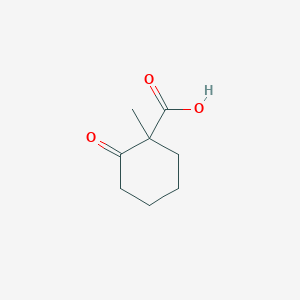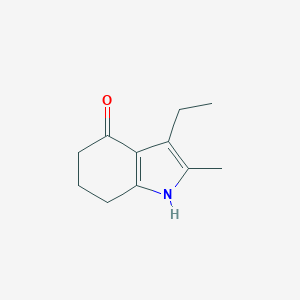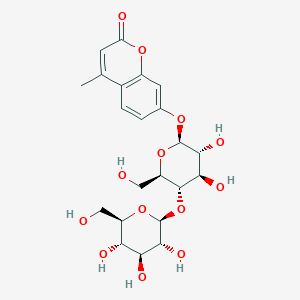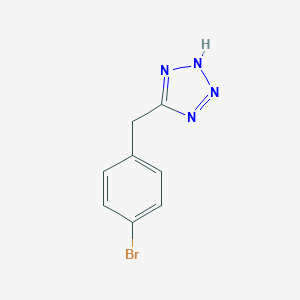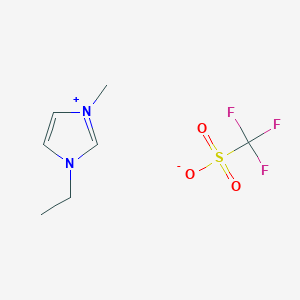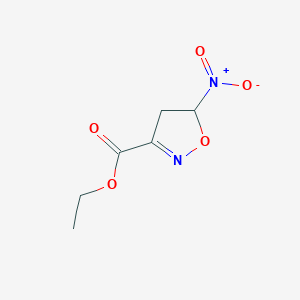
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate (ENDIC) is a chemical compound that belongs to the class of nitroheterocyclic compounds. It has been widely studied for its potential applications in the field of medicinal chemistry. ENDIC is known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has also been found to possess antitumor activity against various types of cancer cells. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by interfering with the normal functioning of microorganisms and cancer cells. Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is known to inhibit the synthesis of DNA and RNA, which is essential for the growth and proliferation of these cells. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is believed to disrupt the membrane potential of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of microorganisms and cancer cells. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the exact biochemical and physiological effects of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is its broad-spectrum antimicrobial activity. It has been found to exhibit activity against a wide range of microorganisms, including drug-resistant strains. Furthermore, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate has been shown to possess antitumor activity against various types of cancer cells. However, one of the limitations of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is its potential toxicity to human cells. Further studies are needed to determine the safety and efficacy of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate in vivo.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate. One area of research is the development of novel derivatives of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate with enhanced biological activity and reduced toxicity. Furthermore, the mechanism of action of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate needs to be further elucidated to understand its mode of action. Another area of research is the development of new formulations of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate for improved delivery and bioavailability. Finally, the potential applications of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate in the treatment of various diseases, including cancer and infectious diseases, need to be explored further.
Conclusion:
In conclusion, Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate is a promising compound with potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. However, further studies are needed to determine the safety and efficacy of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate in vivo. The development of novel derivatives of Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate and new formulations for improved delivery and bioavailability is an area of active research.
Synthesemethoden
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate can be synthesized by the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride and sodium acetate in acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of nitric acid. The resulting product is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
155088-39-4 |
|---|---|
Produktname |
Ethyl 5-nitro-4,5-dihydroisoxazole-3-carboxylate |
Molekularformel |
C6H8N2O5 |
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
ethyl 5-nitro-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O5/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h5H,2-3H2,1H3 |
InChI-Schlüssel |
SOVPUCOQLOXYKK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NOC(C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=NOC(C1)[N+](=O)[O-] |
Synonyme |
3-Isoxazolecarboxylicacid,4,5-dihydro-5-nitro-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



